molecular formula C27H42O4 B12434936 18-Nor-3,4-seco-5beta-cholane-3,24-dioic acid, 20-hydroxy-4,8,14-trimethyl-4-methylene-, gamma-lactone

18-Nor-3,4-seco-5beta-cholane-3,24-dioic acid, 20-hydroxy-4,8,14-trimethyl-4-methylene-, gamma-lactone

Cat. No.: B12434936
M. Wt: 430.6 g/mol
InChI Key: LEKUPXHLKIIVCR-DNOPCOSESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-Nor-3,4-seco-5beta-cholane-3,24-dioic acid, 20-hydroxy-4,8,14-trimethyl-4-methylene-, gamma-lactone is a complex organic compound with a unique structure. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 18-Nor-3,4-seco-5beta-cholane-3,24-dioic acid, 20-hydroxy-4,8,14-trimethyl-4-methylene-, gamma-lactone involves multiple steps. The synthetic routes typically include the use of specific reagents and reaction conditions to achieve the desired product. Industrial production methods may vary, but they generally involve large-scale synthesis techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

18-Nor-3,4-seco-5beta-cholane-3,24-dioic acid, 20-hydroxy-4,8,14-trimethyl-4-methylene-, gamma-lactone has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential biological activities and interactions with various biomolecules. In medicine, it is explored for its potential therapeutic properties. Additionally, it has industrial applications in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

When compared to similar compounds, 18-Nor-3,4-seco-5beta-cholane-3,24-dioic acid, 20-hydroxy-4,8,14-trimethyl-4-methylene-, gamma-lactone stands out due to its unique structure and properties. Similar compounds include other cholane derivatives and lactones, which may share some structural features but differ in their specific chemical and biological activities.

Properties

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid

InChI

InChI=1S/C27H42O4/c1-17(2)18-9-15-26(5)21(24(18,3)13-11-22(28)29)8-7-19-20(10-14-25(19,26)4)27(6)16-12-23(30)31-27/h18-21H,1,7-16H2,2-6H3,(H,28,29)/t18?,19?,20?,21?,24-,25+,26+,27-/m0/s1

InChI Key

LEKUPXHLKIIVCR-DNOPCOSESA-N

Isomeric SMILES

CC(=C)C1CC[C@@]2(C([C@@]1(C)CCC(=O)O)CCC3[C@]2(CCC3[C@@]4(CCC(=O)O4)C)C)C

Canonical SMILES

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(=O)O4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.